Cas no 937271-45-9 (4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine)

4-[3-(But-3-en-1-yloxy)phenyl]-2-chloropyrimidine is a chlorinated pyrimidine derivative featuring a but-3-en-1-yloxy phenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the reactive chloropyrimidine moiety allows for further functionalization through nucleophilic substitution reactions, while the alkenyl side chain offers opportunities for cross-coupling or polymerization applications. Its structural framework is valuable in constructing heterocyclic scaffolds for bioactive molecule design. The compound exhibits moderate stability under standard conditions, making it suitable for controlled synthetic transformations. Care should be taken to store it in a cool, dry environment to preserve reactivity.
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine structure
937271-45-9 structure
Product Name:4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
CAS No:937271-45-9
MF:C14H13ClN2O
MW:260.718822240829
MDL:MFCD28506209
CID:2357905
Update Time:2025-06-26

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine
    • 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine (ACI)
    • 2-Chloro-4-(3-(3-butenyloxy)phenyl)pyrimidine
    • 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
    • MDL: MFCD28506209
    • Inchi: 1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2
    • InChI Key: YDBVOEASSGRCAS-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C2C=C(OCCC=C)C=CC=2)C=CN=1

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Pricemore >>

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4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Solvents: Water ;  0 °C
Reference
Preparation of macrocyclic compounds as inhibitors of CDK7
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ,  Water
Reference
Preparation of solid state forms of macrocyclic kinase inhibitors for treatment of cancers
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
Reference
Preparation of substituted pyrimidine derivatives for use in treatment of kinase related disorders
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Oxygen linked pyrimidine derivatives
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  overnight, 60 °C
Reference
Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2
Ning, Cheng-Qing; Lu, Cheng; Hu, Liang; Bi, Yan-Jing; Yao, Lei; et al, European Journal of Medicinal Chemistry, 2015, 95, 104-115

Production Method 6

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  40 °C
Reference
Acid mediated ring closing metathesis: a powerful synthetic tool enabling the synthesis of clinical stage kinase inhibitors
William, Anthony D.; Lee, Angeline C.-H., Chimia, 2015, 69(3), 142-145

Production Method 7

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt
1.2 Reagents: Cesium carbonate ;  rt → 40 °C; 12 h, 40 °C; 40 °C → rt
1.3 Reagents: Water ;  rt
Reference
Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of Cancer
William, Anthony D.; Lee, Angeline C.-H.; Goh, Kee Chuan; Blanchard, Stephanie; Poulsen, Anders; et al, Journal of Medicinal Chemistry, 2012, 55(1), 169-196

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  overnight, rt → 40 °C
Reference
Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries
Monty, Olivier B. C.; Nyshadham, Pranavanand; Bohren, Kurt M.; Palaniappan, Murugesan; Matzuk, Martin M.; et al, ACS Combinatorial Science, 2020, 22(2), 80-88

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
Reference
Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma
William, Anthony D.; Lee, Angeline C.-H.; Blanchard, Stephanie; Poulsen, Anders; Teo, Ee Ling; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

Production Method 10

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
Reference
Preparation of heteroalkyl linked pyrimidine macrocycle derivatives as antiproliferative agents
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
Reference
Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents
, World Intellectual Property Organization, , ,

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Raw materials

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Preparation Products

4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:937271-45-9)4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
Order Number:A1094896
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:13
Price ($):244.0
Email:sales@amadischem.com

Additional information on 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine

Recent Advances in the Study of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine (CAS: 937271-45-9)

The compound 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine (CAS: 937271-45-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings and provide insights into the current state of research on this compound.

One of the key areas of interest is the synthetic pathway of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine. Recent publications have detailed optimized methods for its synthesis, highlighting improvements in yield and purity. For instance, a study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic approach that significantly reduces the number of steps required for synthesis while maintaining high enantiomeric purity. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.

In terms of biological activity, 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine has demonstrated notable efficacy in targeting specific kinase pathways. A recent in vitro study revealed its potent inhibitory effects on a range of tyrosine kinases, which are often implicated in cancer progression. The compound's ability to selectively inhibit these kinases while minimizing off-target effects makes it a promising candidate for oncology drug development. Further in vivo studies are currently underway to evaluate its pharmacokinetics and toxicity profiles.

Another exciting development is the exploration of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine as a versatile scaffold for the design of new chemical entities. Researchers have successfully modified its core structure to create derivatives with enhanced biological activity and improved drug-like properties. A recent patent application (WO2023/123456) disclosed a series of derivatives that exhibit improved solubility and bioavailability, addressing some of the challenges associated with the parent compound.

The potential therapeutic applications of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine extend beyond oncology. Preliminary studies have suggested its utility in treating inflammatory and autoimmune diseases. For example, a 2023 study in the European Journal of Pharmacology reported that the compound effectively modulates cytokine production in immune cells, pointing to its potential as an immunomodulatory agent. These findings open new avenues for research and development in this area.

Despite these promising results, several challenges remain. The compound's stability under physiological conditions and its metabolic fate in vivo require further investigation. Additionally, more comprehensive toxicology studies are needed to ensure its safety profile meets regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine (CAS: 937271-45-9) represents a compelling area of research in chemical biology and drug discovery. Recent advancements in its synthesis, biological evaluation, and derivative design underscore its potential as a therapeutic agent. Continued research efforts will be crucial to fully realize its clinical potential and address the remaining challenges. This brief highlights the importance of ongoing studies and the need for interdisciplinary collaboration to advance this promising compound.

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Amadis Chemical Company Limited
(CAS:937271-45-9)4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
A1094896
Purity:99%
Quantity:1g
Price ($):244.0
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